molecular formula C14H13Cl2N3O4 B4574329 4-(2,4-dichlorophenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)butanamide

4-(2,4-dichlorophenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)butanamide

Cat. No.: B4574329
M. Wt: 358.2 g/mol
InChI Key: RUOUDUYKMRMEHR-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)butanamide is a useful research compound. Its molecular formula is C14H13Cl2N3O4 and its molecular weight is 358.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.0283113 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis : Studies have shown the utility of β-oxoanilides and acetoacetanilides in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. For example, research has documented the synthesis of new polyfunctionally substituted pyridine and pyrazole derivatives, highlighting the versatility of these compounds in creating structurally diverse heterocycles (Harb, Hussein, & Mousa, 2006); (Hussein, Harb, & Mousa, 2008). These methodologies could potentially be applied to the synthesis of heterocyclic derivatives of 4-(2,4-dichlorophenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)butanamide, offering routes to new compounds with varied biological activities.

Environmental Analysis : The detection and quantification of chlorophenoxy acid herbicides, closely related to the chemical , in environmental samples have been achieved through sophisticated analytical techniques. This research is crucial for monitoring the environmental impact of herbicide use and assessing the safety of water sources (Wintersteiger, Goger, & Krautgartner, 1999). Such analytical methodologies could be adapted for the environmental monitoring of residues from this compound, contributing to the assessment of its environmental impact.

Pharmaceutical Applications : Pyrimidines and their derivatives, including compounds structurally similar to this compound, are known for their diverse pharmaceutical applications. Research has synthesized and evaluated pyrimidine-thiones derivatives for their inhibitory action against acetylcholinesterase and carbonic anhydrase, as well as for their antioxidant activities, demonstrating the potential therapeutic value of these compounds (Taslimi et al., 2018). This suggests that derivatives of the specified compound could be explored for similar pharmacological properties.

Material Science : The development of novel materials, such as electrochromic devices and polyimides, using related chemical entities showcases the broader applicability of these compounds in material science. For instance, research on triphenylamine-based polyimides prepared by electrochemical polymerization demonstrates the potential for creating ambipolar, redox-active materials with applications in electrochromic devices (Hsiao, Liao, & Liou, 2018). This area of research could be extended to include materials derived from this compound, potentially opening up new avenues for advanced functional materials.

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(2,4-dioxo-1H-pyrimidin-5-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3O4/c15-8-3-4-11(9(16)6-8)23-5-1-2-12(20)18-10-7-17-14(22)19-13(10)21/h3-4,6-7H,1-2,5H2,(H,18,20)(H2,17,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOUDUYKMRMEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NC2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,4-dichlorophenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)butanamide
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4-(2,4-dichlorophenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)butanamide
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Reactant of Route 3
4-(2,4-dichlorophenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)butanamide
Reactant of Route 4
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4-(2,4-dichlorophenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)butanamide
Reactant of Route 5
Reactant of Route 5
4-(2,4-dichlorophenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)butanamide
Reactant of Route 6
Reactant of Route 6
4-(2,4-dichlorophenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)butanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.